REACTION_CXSMILES
|
[CH:1]([B-](F)(F)F)=[CH2:2].[K+].Br[C:9]1[CH:10]=[CH:11][C:12]([CH3:15])=[N:13][CH:14]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C([O-])([O-])=O.[Cs+].[Cs+]>O>[CH3:15][C:12]1[CH:11]=[CH:10][C:9]([CH:1]=[CH2:2])=[CH:14][N:13]=1 |f:0.1,4.5.6|
|
Name
|
|
Quantity
|
6.35 g
|
Type
|
reactant
|
Smiles
|
C(=C)[B-](F)(F)F.[K+]
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=NC1)C
|
Name
|
|
Quantity
|
0.732 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
Cs2CO3
|
Quantity
|
45.5 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
77.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
with stir bar
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was evacuated
|
Type
|
CUSTOM
|
Details
|
purged with nitrogen (3 cycles)
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
ADDITION
|
Details
|
The mixture was diluted with water (100 mL) and hexanes (50 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ether-hexanes (4:1, 50 mL)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with brine (25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
DISTILLATION
|
Details
|
distilled at atmospheric pressure to a volume of ca. 10 mL
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled under vacuum (90-100° C./20 Torr)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC=C(C=C1)C=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]([B-](F)(F)F)=[CH2:2].[K+].Br[C:9]1[CH:10]=[CH:11][C:12]([CH3:15])=[N:13][CH:14]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C([O-])([O-])=O.[Cs+].[Cs+]>O>[CH3:15][C:12]1[CH:11]=[CH:10][C:9]([CH:1]=[CH2:2])=[CH:14][N:13]=1 |f:0.1,4.5.6|
|
Name
|
|
Quantity
|
6.35 g
|
Type
|
reactant
|
Smiles
|
C(=C)[B-](F)(F)F.[K+]
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=NC1)C
|
Name
|
|
Quantity
|
0.732 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
Cs2CO3
|
Quantity
|
45.5 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
77.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
with stir bar
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was evacuated
|
Type
|
CUSTOM
|
Details
|
purged with nitrogen (3 cycles)
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
ADDITION
|
Details
|
The mixture was diluted with water (100 mL) and hexanes (50 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ether-hexanes (4:1, 50 mL)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with brine (25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
DISTILLATION
|
Details
|
distilled at atmospheric pressure to a volume of ca. 10 mL
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled under vacuum (90-100° C./20 Torr)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC=C(C=C1)C=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |